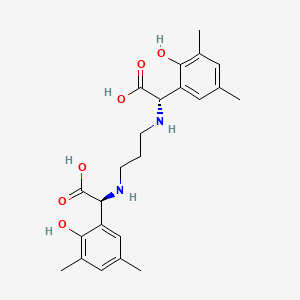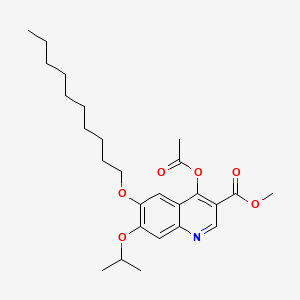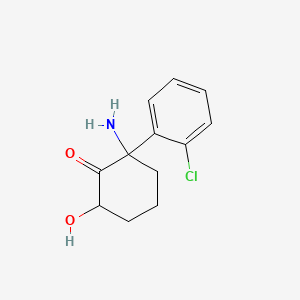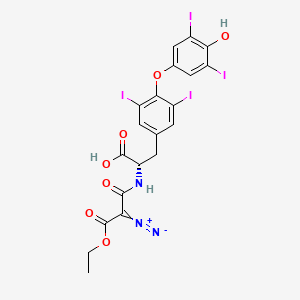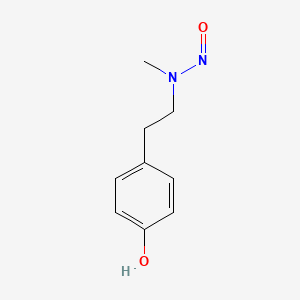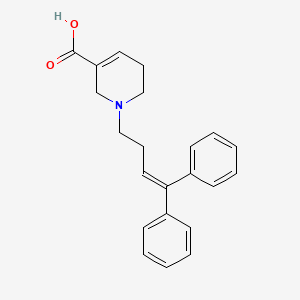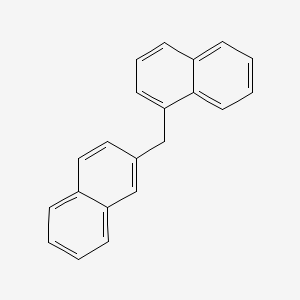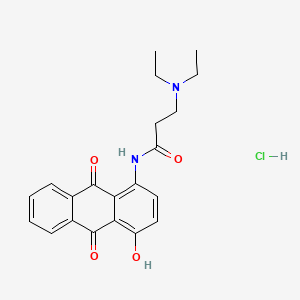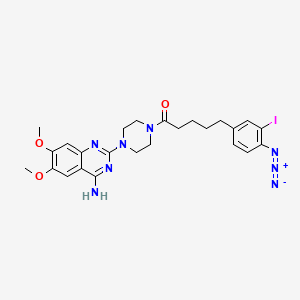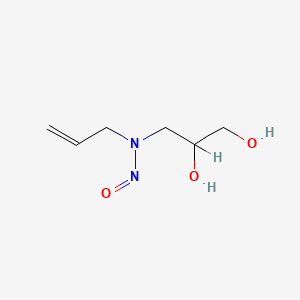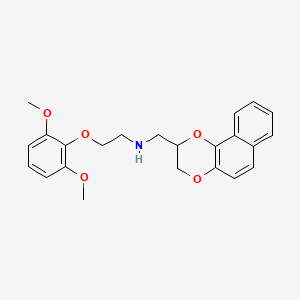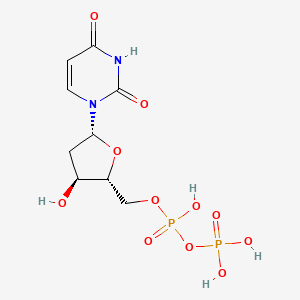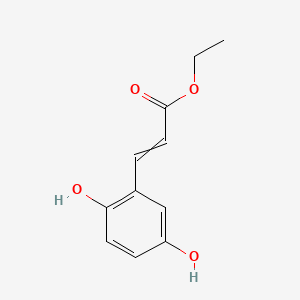
Ethyl 2,5-dihydroxycinnamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2,5-dihydroxycinnamate is an organic compound belonging to the class of hydroxycinnamic acid esters. It is a derivative of cinnamic acid, characterized by the presence of ethyl ester and hydroxyl groups at the 2 and 5 positions on the aromatic ring. This compound is known for its bioactive properties and is commonly derived from plant sources.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl 2,5-dihydroxycinnamate can be synthesized through esterification of 2,5-dihydroxycinnamic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to achieve the desired esterification.
Industrial Production Methods
In an industrial setting, the production of ethyl-2,5-dihydroxycinnamate may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of solid acid catalysts can also be employed to facilitate the esterification process, making it more efficient and environmentally friendly.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2,5-dihydroxycinnamate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The double bond in the cinnamate moiety can be reduced to form the corresponding dihydro derivative.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst is commonly employed.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives of ethyl-2,5-dihydroxycinnamate.
Substitution: Various substituted cinnamate esters depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Ethyl 2,5-dihydroxycinnamate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.
Wirkmechanismus
The mechanism of action of ethyl-2,5-dihydroxycinnamate involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxyl groups can scavenge free radicals, thereby reducing oxidative stress.
Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines and enzymes.
Anticancer Activity: Induces apoptosis in cancer cells through the activation of specific signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Ethyl 2,5-dihydroxycinnamate can be compared with other hydroxycinnamic acid esters such as:
Methyl-2,5-dihydroxycinnamate: Similar structure but with a methyl ester group instead of an ethyl ester.
2,5-Dihydroxycinnamic acid: The parent compound without the ester group.
Caffeic acid phenethyl ester: Another hydroxycinnamic acid ester with different biological activities.
This compound is unique due to its specific ester group, which can influence its solubility, reactivity, and biological activity compared to its analogs.
Eigenschaften
Molekularformel |
C11H12O4 |
|---|---|
Molekulargewicht |
208.21 g/mol |
IUPAC-Name |
ethyl 3-(2,5-dihydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C11H12O4/c1-2-15-11(14)6-3-8-7-9(12)4-5-10(8)13/h3-7,12-13H,2H2,1H3 |
InChI-Schlüssel |
VNBYFUWBOIEPCR-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C=CC1=C(C=CC(=C1)O)O |
Kanonische SMILES |
CCOC(=O)C=CC1=C(C=CC(=C1)O)O |
Synonyme |
2,5-MeC ethyl 2,5-dihydroxycinnamate |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Thiazolidinone, 5-[[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]methylene]-3-(methylamino)-](/img/structure/B1216530.png)
